2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2OS/c19-11-6-7-13(14(20)9-11)17(23)22-18-21-16-12-4-2-1-3-10(12)5-8-15(16)24-18/h1-4,6-7,9H,5,8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXNVQHFARSSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to 2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide possess activity against various Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study : A study focused on thiazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The findings suggest that the incorporation of the thiazole ring enhances the antimicrobial potency of the compounds.
Anticancer Potential
The anticancer properties of thiazole derivatives are also noteworthy. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Case Study : One study investigated the anticancer activity of thiazole-based compounds against human breast adenocarcinoma (MCF7) cells. The results revealed that certain derivatives exhibited significant cytotoxic effects, indicating potential for further development as anticancer agents .
Acetylcholinesterase Inhibition
Another promising application of compounds related to this compound is their potential role as acetylcholinesterase inhibitors.
- Case Study : Research on similar thiazole-containing compounds showed strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's . This suggests that this compound could be explored for therapeutic applications in cognitive decline.
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thioamide + α-halo carbonyl compound |
| 2 | Chlorination | Chlorinating agent (e.g., SOCl₂) |
| 3 | Amidation | Benzoyl chloride + amine |
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorothiazole: Shares the thiazole ring but lacks the naphthalene moiety.
Naphtho[1,2-d]thiazole derivatives: Similar structure but with different substituents on the thiazole ring.
Uniqueness
2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is unique due to its specific combination of the thiazole ring and naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
2,4-Dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article reviews various studies and findings related to its biological activity, including mechanisms of action, efficacy against specific cell lines, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that compounds similar to this compound may exert their effects through multiple pathways:
- Inhibition of Kinases : Some derivatives have shown potential as inhibitors of epidermal growth factor receptor (EGFR) and HER-2 kinases, which are crucial in cancer proliferation pathways .
- Antimicrobial Activity : The compound's structure suggests potential antibacterial properties, particularly against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) due to its naphtho[1,2-d]thiazole moiety .
Antitumor Activity
A series of studies have evaluated the antitumor activity of related compounds in vitro. For instance:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.8 | Effective against breast cancer cells |
| A549 (lung cancer) | 8.0 | Significant inhibition observed | |
| SK-BR-3 | 6.5 | High selectivity against cancer cells |
These findings indicate that the compound demonstrates promising anti-proliferative effects against various cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy was assessed through Minimum Inhibitory Concentration (MIC) tests:
| Bacterial Strain | MIC (μM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15.8 | Potent |
| MRSA | 31.6 | Moderate |
| Escherichia coli | >100 | Ineffective |
The data suggest that while the compound is effective against certain bacterial strains, it shows limited activity against others.
Study on Antitumor Efficacy
In a notable study involving the compound's derivatives, researchers utilized both 2D and 3D cell culture systems to evaluate their cytotoxic effects. The results indicated a significant reduction in cell viability across multiple cancer lines:
- Cell Viability Assays : The CCK-8 assay confirmed that the target compounds exhibited excellent anti-proliferation capabilities.
- Mechanistic Insights : Further analysis revealed that these compounds could induce apoptosis in cancer cells through the activation of caspases.
Toxicological Assessments
Toxicological profiles were also established through long-term exposure studies in animal models:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic protons, thiazole ring protons, and dichlorophenyl substituents. Discrepancies in peak splitting indicate stereochemical purity .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 403.2) and detect impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio) assess purity (>95% required for biological assays) .
- X-ray crystallography : SHELX programs refine crystal structures, revealing dihedral angles between aromatic systems .
How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its antimicrobial potency?
Q. Advanced
- Substituent modification : Replace chlorine atoms with electron-withdrawing groups (e.g., CF₃) to enhance target binding. Compare MIC values against Mycobacterium tuberculosis .
- Bioisosteric replacements : Substitute the dihydronaphthothiazole core with indenothiazole (e.g., 8H-indeno[1,2-d]thiazole) to improve metabolic stability .
- Computational docking : Use AutoDock Vina to model interactions with DprE1 enzyme (key target in mycobacterial cell wall synthesis). Validate with mutagenesis studies .
What strategies are recommended to resolve contradictions between in vitro and in vivo efficacy data observed in preclinical studies?
Q. Advanced
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models. Poor oral bioavailability may explain in vivo inefficacy .
- Metabolite identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce active compound concentration .
- Dose-response recalibration : Adjust dosing regimens based on in vitro IC₅₀ values (e.g., 0.5–2 µM for mycobacterial growth inhibition) .
What crystallization methods are suitable for obtaining high-quality single crystals of this compound for X-ray diffraction analysis?
Q. Basic
- Solvent diffusion : Layer hexane over a saturated DCM solution to induce slow crystallization .
- Temperature gradients : Cool hot ethanol solutions from 60°C to 4°C over 48 hours .
- SHELXL refinement : Use the SHELX suite for structure solution and refinement. Key parameters: R1 < 0.05, wR2 < 0.15 for high-resolution data .
How does the compound's interaction with mycobacterial targets compare to similar dichlorophenyl-thiazole derivatives?
Q. Advanced
- Target specificity : Unlike N-(3,5-dichlorophenyl)-4,5-dihydronaphthothiazol-2-amine, this compound disrupts both DprE1 and ATP synthase, leading to dual bactericidal effects .
- Binding affinity : Molecular dynamics simulations show stronger hydrogen bonding with DprE1 (ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol for analogs) .
- Resistance profiling : Minimal cross-resistance with rifampicin in M. tuberculosis strains (MIC shift < 4-fold) .
What experimental approaches can validate the compound's proposed anti-cancer mechanisms in cell-based assays?
Q. Advanced
- Apoptosis assays : Annexin V/PI staining in HT-1080 fibrosarcoma cells to quantify caspase-3 activation .
- Cell migration inhibition : Wound-healing assays with IC₅₀ values correlated to MMP-9 inhibition (e.g., 10 µM reduces migration by 70%) .
- Transcriptomic analysis : RNA-seq to identify dysregulated pathways (e.g., NF-κB or PI3K/AKT) post-treatment .
How can researchers address solubility challenges during formulation for in vivo studies?
Q. Advanced
- Prodrug design : Synthesize phosphate esters of the benzamide group to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size < 200 nm) for sustained release. Optimize loading efficiency (>80%) via solvent evaporation .
- Co-solvent systems : Combine PEG-300 and Cremophor EL (1:1 ratio) for intraperitoneal administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
